molecular formula C10H18BN3O2 B13557260 2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

2-(1-Methyl-1H-triazol-5-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane

Cat. No.: B13557260
M. Wt: 223.08 g/mol
InChI Key: WZZNRHMXQMLRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole is a chemical compound that features a triazole ring substituted with a methyl group and a boronate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole typically involves the reaction of 1-methyl-1H-1,2,3-triazole with a boronate ester precursor. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-boron bond. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas or metal hydrides.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as THF or DMF.

Major Products

The major products formed from these reactions include boronic acids, reduced triazole derivatives, and various substituted triazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. The boronate ester group can form reversible covalent bonds with nucleophilic residues in proteins, such as serine or cysteine, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5-[(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-1H-1,2,3-triazole is unique due to its triazole ring, which imparts distinct chemical properties and reactivity compared to similar compounds with different heterocyclic rings. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.

Properties

Molecular Formula

C10H18BN3O2

Molecular Weight

223.08 g/mol

IUPAC Name

1-methyl-5-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]triazole

InChI

InChI=1S/C10H18BN3O2/c1-9(2)10(3,4)16-11(15-9)6-8-7-12-13-14(8)5/h7H,6H2,1-5H3

InChI Key

WZZNRHMXQMLRJO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CC2=CN=NN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.